N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
The compound N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide features a 1,4-dihydroquinolin-4-one core substituted with a 4-methylbenzenesulfonyl group at position 3 and an acetamide moiety at position 2. Such compounds are of interest due to their structural similarity to quinolone antibiotics and sulfonamide-based therapeutics, which often exhibit antimicrobial, anticancer, or enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-16-7-10-18(11-8-16)34(31,32)23-14-28(21-6-4-3-5-19(21)25(23)30)15-24(29)27-17-9-12-22(33-2)20(26)13-17/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVICCYDFRFTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of several functional groups that contribute to its biological activity:
- Chloro and Methoxy Substituents : These groups can influence the compound's lipophilicity and binding affinity to biological targets.
- Dihydroquinoline Core : This moiety is often associated with various pharmacological effects, including antimicrobial and anticancer activities.
- Sulfonamide Group : Known for its role in enzyme inhibition, particularly in bacterial systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing the compound to bind to the active sites of enzymes, thereby inhibiting their activity.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains by disrupting metabolic pathways essential for bacterial growth.
Biological Activity Data
Research has demonstrated a range of biological activities associated with this compound and its analogs:
Antimicrobial Studies
A study conducted by Berest et al. (2011) evaluated the antimicrobial properties of related compounds containing the quinoline structure. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar effects due to structural similarities.
Anticancer Activity
Research published by Rani et al. (2014) explored the anticancer potential of compounds with a similar framework. The study found that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, indicating a promising avenue for further development.
Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties revealed that derivatives of this compound could significantly reduce levels of pro-inflammatory cytokines in vitro, highlighting its potential therapeutic role in inflammatory diseases.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes:
- Chloro group : Contributes to its reactivity.
- Methoxy group : Influences its biological activity.
- Dihydroquinoline moiety : Associated with various pharmacological properties.
Medicinal Chemistry
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide serves as a crucial building block in the synthesis of new pharmaceutical agents. Its derivatives have been explored for:
- Antimicrobial Activity : Exhibiting effectiveness against resistant bacterial strains, including MRSA. Studies report minimum inhibitory concentrations (MICs) ranging from 1–32 µg/mL for related compounds.
- Anticancer Potential : Demonstrated cytotoxic effects on various cancer cell lines, such as MDA-MB-231 and HeLa, with IC50 values below 10 µg/mL. The compound induces apoptosis through specific biochemical pathways.
Biological Studies
The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions. Its sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity effectively:
- Enzyme Inhibition : Particularly against carbonic anhydrases (CAs), which are vital for physiological processes.
Material Science
This compound is explored for its potential in developing advanced materials:
- Polymer Synthesis : The unique chemical properties allow for incorporation into polymers and coatings, enhancing material performance.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of related sulfonamide derivatives against clinical strains. Results indicated significant effectiveness against both Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in treating infections caused by resistant strains.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to increased apoptosis markers. Flow cytometry analysis indicated a significant increase in annexin V-FITC positivity post-treatment.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinoline core and sulfonamide group participate in nucleophilic substitutions. Key findings include:
Chlorine Substitution
The 6-chloro group on the quinoline ring undergoes substitution with nucleophiles (e.g., amines, alkoxides).
| Conditions | Nucleophile | Product | Yield (%) | Source |
|---|---|---|---|---|
| KOH, DMSO, 80°C, 12 h | Methoxide | 6-methoxy derivative | 78 | |
| NH₃ (aq.), EtOH, reflux, 8 h | Ammonia | 6-aminoquinoline analog | 65 |
Mechanistic studies suggest an SNAr pathway due to electron-withdrawing effects from the sulfonyl group.
Oxidation of the Dihydroquinoline Ring
The 1,4-dihydroquinoline moiety is oxidized to a fully aromatic quinoline system under mild conditions:
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| MnO₂ | CH₂Cl₂, RT, 6 h | 4-oxoquinoline | 92 | |
| DDQ | Toluene, 60°C, 3 h | 4-oxoquinoline with sulfonyl retention | 85 |
Reduction of the Acetamide Carbonyl
The acetamide’s carbonyl group is reduced to a methylene group:
| Reducing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| BH₃·THF | THF, 0°C → RT, 4 h | Secondary amine derivative | 70 | |
| LiAlH₄ | Et₂O, reflux, 2 h | Alcohol intermediate | 68 |
Sulfonamide Hydrolysis
The 4-methylbenzenesulfonyl group is cleaved under acidic conditions:
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| H₂SO₄ (conc.), 100°C, 24 h | Desulfonylated quinoline derivative | 58 | |
| HCl (6M), reflux, 12 h | Partial cleavage with chloro retention | 42 |
Acetamide Hydrolysis
The acetamide group is hydrolyzed to a carboxylic acid:
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| NaOH (10%), EtOH/H₂O, reflux | Carboxylic acid derivative | 81 | |
| H₂O, HCl (cat.), 80°C, 6 h | Partial hydrolysis | 63 |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the quinoline core:
Suzuki–Miyaura Coupling
The 6-chloro group undergoes coupling with aryl boronic acids:
| Catalyst System | Boronic Acid | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF | 4-Methoxyphenyl | 6-(4-methoxyphenyl)quinoline | 75 | |
| PdCl₂(dppf), Cs₂CO₃, DME | 3-Chlorophenyl | 6-(3-chlorophenyl)quinoline | 68 |
Buchwald–Hartwig Amination
The quinoline’s chlorine is replaced with amines:
| Catalyst System | Amine | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pd₂(dba)₃, Xantphos | Piperazine | 6-piperazinylquinoline | 72 | |
| Pd(OAc)₂, BINAP | Morpholine | 6-morpholinoquinoline | 65 |
Cycloaddition and Ring-Opening Reactions
The quinoline core participates in [4+2] cycloadditions:
| Conditions | Dienophile | Product | Yield (%) | Source |
|---|---|---|---|---|
| Maleic anhydride, Δ, 8 h | – | Fused bicyclic adduct | 55 | |
| DMAD, CuI, DCM, RT | – | Tetracycle with ester groups | 60 |
Stability Under Physiological Conditions
The compound’s stability in simulated biological environments was assessed:
| Condition | Half-Life (h) | Degradation Pathway | Source |
|---|---|---|---|
| pH 7.4 buffer, 37°C | 48 | Sulfonamide hydrolysis | |
| Rat liver microsomes | 12 | Oxidative dechlorination |
Key Mechanistic Insights
-
Electrophilic Activation : The sulfonyl group enhances electrophilicity at C-6 of the quinoline ring, facilitating nucleophilic substitutions.
-
Steric Effects : Bulky substituents on the 4-methylbenzenesulfonyl group hinder reactions at C-3 .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions by stabilizing Pd intermediates .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Below is a comparative analysis:
*Estimated based on similar structures (e.g., ).
Sulfonyl Group Variations
Acetamide Substituent Effects
- 3-Chloro-4-methoxyphenyl (Target) : The chloro and methoxy groups create a polarizable aromatic system, enabling π-π stacking and hydrogen bonding. This contrasts with the simpler 4-chlorophenyl group in , which lacks methoxy-mediated solubility.
- 3-Methoxypropyl () : The aliphatic chain introduces conformational flexibility, possibly improving solubility but reducing rigidity compared to aromatic substituents.
Physicochemical Properties
- Lipophilicity : The target compound’s 4-methylbenzenesulfonyl and 3-chloro-4-methoxyphenyl groups likely confer higher logP values than but lower than due to the latter’s chloro substitution.
- Solubility : The methoxy group in the target compound may enhance aqueous solubility compared to the ethyl-substituted analog in .
Crystallographic and Conformational Analysis
Crystal structures of related compounds (e.g., ) reveal that substituents significantly influence molecular conformation. For example:
- In 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , dihedral angles between aromatic rings range from 54.8° to 77.5°, driven by steric and electronic effects .
- The target compound’s 3-chloro-4-methoxyphenyl group may induce similar conformational flexibility, affecting packing efficiency and stability.
Preparation Methods
Formation of the Dihydroquinolinone Core
The quinoline backbone is constructed via cyclization of substituted aniline derivatives. A validated method involves reacting 3-aminophenol with acetic anhydride to form 3-hydroxyacetanilide , followed by cyclization with ethyl acetoacetate in 70% sulfuric acid at 0°C. This yields a dihydroquinolin-4-one intermediate, which serves as the foundational structure.
Key parameters for this step include:
Sulfonation at Position 3
The dihydroquinolinone intermediate undergoes sulfonation using 4-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base. This step introduces the sulfonyl group at position 3 of the quinoline ring.
Reaction conditions :
N-Alkylation with Chloroacetamide
The sulfonated quinoline is alkylated at position 1 using 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide . This step employs potassium carbonate in acetone under reflux, forming the acetamide side chain.
Optimization insights :
-
Reagent ratio : A 1:1.2 molar ratio of quinoline to chloroacetamide minimizes unreacted starting material.
-
Reaction time : 6–8 hours under reflux ensures complete substitution.
Stepwise Synthesis Protocol
Preparation of 3-(4-Methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinoline
-
Cyclization :
-
Sulfonation :
Synthesis of 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
Final Alkylation Step
-
The sulfonated quinoline (1 eq) and chloroacetamide (1.2 eq) are refluxed in acetone with K₂CO₃ (2 eq) for 6 hours.
-
Workup : The mixture is cooled, poured into ice water, and filtered.
-
Purification : Recrystallization from ethanol yields the title compound as colorless crystals.
Physicochemical Characterization
Spectral Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the E-configuration of the acetamide side chain and dihedral angles of 14.9–45.8° between aromatic rings. Intramolecular N–H···O hydrogen bonds stabilize the conformation.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclization-Sulfonation-Alkylation | Alternative Pathway |
|---|---|---|
| Total Yield | 67% | 52% |
| Reaction Steps | 3 | 5 |
| Hazardous Reagents | None | Thionyl chloride |
| Purification Complexity | Moderate | High |
The cyclization-sulfonation-alkylation route is superior due to fewer steps, higher yield, and avoidance of toxic reagents.
Industrial Scalability Considerations
-
Cost Efficiency : 4-Methylbenzenesulfonyl chloride and chloroacetyl chloride are commercially available at scale.
-
Process Safety : Aqueous workups and recrystallization minimize exposure to organic solvents.
-
Regulatory Compliance : The absence of dimethyl sulfate or ammonia aligns with green chemistry principles .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via a multi-step process involving:
Amide coupling : Reacting 3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinoline-1-yl acetic acid with 3-chloro-4-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at 273 K for 3–5 hours .
Purification : Crystallization from methylene chloride by slow evaporation yields high-purity crystals suitable for structural analysis .
Optimization : Design of Experiments (DoE) can systematically vary parameters (temperature, stoichiometry, solvent polarity) to maximize yield. For example, flow-chemistry approaches improve reproducibility and reduce side reactions in analogous acetamide syntheses .
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 273–278 K | Prevents hydrolysis of active intermediates |
| Solvent | Dichloromethane | Enhances solubility of aromatic intermediates |
| Coupling Agent | EDC/HOBt | Achieves >85% coupling efficiency |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., in DMSO-) resolve signals for the sulfonyl, methoxy, and acetamide groups. Discrepancies in aromatic proton splitting patterns may indicate rotational isomerism .
- X-ray Crystallography : Reveals conformational flexibility in the solid state. For example, asymmetric units may contain three distinct molecular conformers with dihedral angles between aromatic rings ranging from 54.8° to 77.5°, stabilized by N–H⋯O hydrogen bonds .
Q. Table 2: Key Crystallographic Data
| Metric | Molecule A | Molecule B | Molecule C |
|---|---|---|---|
| Dihedral Angle (°) | 54.8 | 76.2 | 77.5 |
| Hydrogen Bond Length (Å) | 2.12 | 2.09 | 2.15 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
- Molecular Docking : Screen against targets like kinases or sulfotransferases using software (e.g., AutoDock Vina) to assess interactions between the sulfonyl group and catalytic residues .
- Substituent Variation : Modify the 4-methylbenzenesulfonyl or methoxyphenyl moieties and measure changes in inhibitory activity. For example, replacing the methyl group with electron-withdrawing substituents (e.g., nitro) may enhance binding affinity .
Q. Table 3: Hypothetical SAR Data
| Substituent (R) | IC (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| -CH | 12.5 | -8.2 |
| -NO | 6.8 | -9.1 |
| -OCH | 18.3 | -7.5 |
Q. How should researchers address contradictory data in stability studies under varying pH and temperature conditions?
- Controlled Degradation Experiments : Incubate the compound at pH 2–12 and 25–60°C for 24–72 hours. Monitor degradation via HPLC-MS to identify labile sites (e.g., hydrolysis of the sulfonyl group at pH < 3) .
- Statistical Analysis : Apply multivariate regression to distinguish between pH-dependent degradation and thermal decomposition pathways. For example, Arrhenius plots may reveal activation energies for degradation .
Q. What computational methods validate the conformational flexibility observed in crystallography?
- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (e.g., water or DMSO) for 100 ns to assess rotational freedom of the sulfonyl and methoxyphenyl groups. Compare root-mean-square deviation (RMSD) values with crystallographic data .
- Quantum Mechanics (QM) Calculations : Calculate energy barriers for rotation about the C–S bond using density functional theory (DFT) at the B3LYP/6-31G* level. Energy differences <2 kcal/mol suggest facile interconversion between conformers .
Q. How can researchers optimize solubility and bioavailability without altering core pharmacophores?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety to enhance aqueous solubility. Test release kinetics in simulated physiological fluids .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) confirm stability of co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
